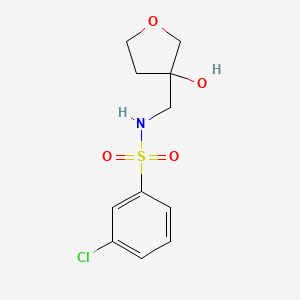

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

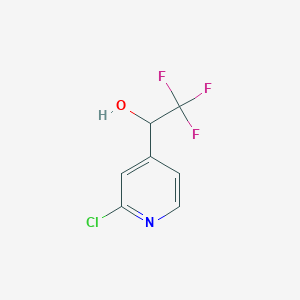

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, also known as L-741,626, is a selective dopamine D2 receptor antagonist. It was first synthesized in the 1990s and has since been used in scientific research to study the role of dopamine receptors in various physiological and biochemical processes.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide and similar compounds have been extensively studied for their molecular interactions with receptors, highlighting their significance in understanding receptor-ligand dynamics. For instance, a detailed molecular interaction analysis of related antagonists with the CB1 cannabinoid receptor was conducted, employing AM1 molecular orbital method for conformational analysis. This study provided insights into the steric binding interactions and proposed models for antagonist activity based on the spatial orientation and electrostatic character of the compounds, suggesting potential areas for therapeutic exploitation (Shim et al., 2002).

Structural and Synthetic Chemistry

The structural and synthetic aspects of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide and derivatives also received attention. Research on the synthesis of related compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic agents, has been documented. These studies emphasize the role of specific functional groups and substituents in enhancing antihistaminic activity, indicating the compound's utility in designing potent antihistaminic agents (Iemura et al., 1986).

Antimicrobial and Antitumor Activities

Research has also been conducted on analogs of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide for their antimicrobial and antitumor activities. For instance, novel 1,2,4-triazole derivatives bearing a piperazine amide moiety have been synthesized and shown to possess significant antimicrobial activities, highlighting potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, derivatives have been evaluated for antitumor activity against breast cancer cells, showing promise as antiproliferative agents, which could lead to new therapeutic options for cancer treatment (Yurttaş et al., 2014).

Ligand Development for Receptor Studies

Furthermore, these compounds serve as valuable tools in the development of ligands for receptor studies. Research focused on identifying structural features that lead to affinity for dopamine D3 receptors has been conducted, with modifications of related compounds leading to the discovery of potent and selective ligands. This not only aids in understanding the pharmacology of dopamine receptors but also in the development of potential therapeutic agents targeting these receptors (Leopoldo et al., 2002).

Eigenschaften

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-ethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-2-17-5-3-4-6-20(17)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-7-18(23)8-10-19/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKAYNDCXLVMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)

![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)